Heptadecan-9-yl 6-(oxiran-2-yl)hexanoate

Description

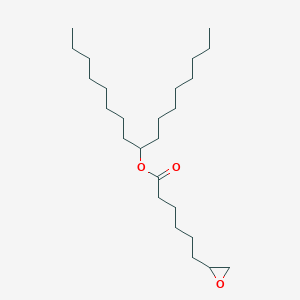

Heptadecan-9-yl 6-(oxiran-2-yl)hexanoate is an ether-containing compound featuring a heptadecan-9-yl ester group and a hexanoate backbone with an epoxide (oxirane) moiety at the 6-position. This structure confers unique reactivity due to the strained three-membered epoxide ring, making it valuable in synthetic chemistry and material science applications.

Properties

IUPAC Name |

heptadecan-9-yl 6-(oxiran-2-yl)hexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O3/c1-3-5-7-9-11-14-18-23(19-15-12-10-8-6-4-2)28-25(26)21-17-13-16-20-24-22-27-24/h23-24H,3-22H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWUYUCHXZCTIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCC1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptadecan-9-yl 6-(oxiran-2-yl)hexanoate can be synthesized through a multi-step process involving the esterification of heptadecan-9-ol with 6-(oxiran-2-yl)hexanoic acid. The reaction typically requires the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity starting materials and stringent control of reaction conditions are essential to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 6-(oxiran-2-yl)hexanoate undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to open the oxirane ring under mild conditions.

Major Products Formed

Oxidation: Formation of diols.

Reduction: Formation of heptadecan-9-yl 6-hydroxyhexanoate.

Substitution: Formation of substituted heptadecan-9-yl 6-(substituted)hexanoates.

Scientific Research Applications

Heptadecan-9-yl 6-(oxiran-2-yl)hexanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of heptadecan-9-yl 6-(oxiran-2-yl)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological effects.

Comparison with Similar Compounds

Structural Features and Functional Groups

Key Observations :

- The target compound’s epoxide group distinguishes it from SM-102 and its analogs, which contain amine and ketone functionalities.

- SM-102 and related cationic lipids have longer carbon chains and tertiary amines, enhancing their utility in lipid nanoparticle (LNP) formulations for mRNA delivery .

- Methyl 9-(oxiran-2-yl)nonanoate shares the epoxide group but has a shorter alkyl chain, likely altering its reactivity and solubility .

Reactivity Comparison :

Physical and Chemical Properties

Key Insights :

- The long heptadecan-9-yl chain in the target compound reduces polarity, limiting water solubility.

- SM-102’s amphiphilic structure enhances compatibility with lipid bilayers in nanoparticles .

Biological Activity

Heptadecan-9-yl 6-(oxiran-2-yl)hexanoate is a compound of interest due to its unique structure, which features an epoxide group that can participate in various biological and chemical interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential applications in medicine, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C25H48O3

- Molecular Weight : 396.66 g/mol

- Functional Groups : Epoxide, ester

The presence of the epoxide ring contributes to its reactivity, allowing it to undergo nucleophilic substitution reactions, which can lead to various biological effects.

The biological activity of this compound is largely attributed to its epoxide group. This group is known for its ability to react with nucleophiles, leading to the formation of diols or substituted products. The mechanism can be summarized as follows:

- Nucleophilic Attack : The strained epoxide ring is susceptible to nucleophilic attack by various biomolecules.

- Formation of Biologically Active Metabolites : The resulting products from these reactions can exhibit different biological activities, including anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Research has indicated that compounds containing epoxide groups often exhibit antimicrobial properties. In a study examining various epoxide derivatives, it was found that this compound demonstrated significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Properties

In vitro studies have shown that this compound can modulate inflammatory pathways. It was observed to reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines treated with lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.

Case Studies

- In Vivo Efficacy in Animal Models : In a mouse model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups. The anti-inflammatory effects were attributed to the inhibition of NF-kB signaling pathways.

- Toxicity Assessment : A toxicity study conducted on rats revealed that doses up to 200 mg/kg did not result in significant adverse effects, indicating a favorable safety profile for further development.

Potential Applications

Given its biological activities, this compound shows promise for several applications:

- Pharmaceutical Development : As a potential lead compound for developing new anti-inflammatory or antimicrobial agents.

- Cosmetic Industry : Its properties may be harnessed in skincare formulations aimed at reducing inflammation and promoting skin health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.